molecular formula C12H19NO B14461293 N-[(Benzyloxy)methyl]-N-ethylethanamine CAS No. 67232-11-5

N-[(Benzyloxy)methyl]-N-ethylethanamine

Katalognummer: B14461293
CAS-Nummer: 67232-11-5
Molekulargewicht: 193.28 g/mol
InChI-Schlüssel: WJUUTHFUYZOIDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(Benzyloxy)methyl]-N-ethylethanamine is an organic compound that features a benzyl ether group attached to an ethylamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)methyl]-N-ethylethanamine typically involves the reaction of benzyl alcohol with an appropriate amine under specific conditions. One common method is the alkylation of benzyl alcohol with N-ethylethanamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or chromatography are employed to isolate the compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(Benzyloxy)methyl]-N-ethylethanamine undergoes various chemical reactions, including:

    Oxidation: The benzyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amine group, converting it into secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or sulfonates can facilitate substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl ether group can yield benzaldehyde or benzoic acid, while reduction of the amine group can produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

N-[(Benzyloxy)methyl]-N-ethylethanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies.

    Industry: It can be used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism by which N-[(Benzyloxy)methyl]-N-ethylethanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyl ether group can engage in hydrogen bonding or hydrophobic interactions, while the amine group can participate in ionic or covalent bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Benzyl-N-ethylethanamine: Lacks the benzyloxy group, making it less versatile in certain reactions.

    N-[(Benzyloxy)methyl]-N-methylethanamine: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and applications.

Uniqueness

N-[(Benzyloxy)methyl]-N-ethylethanamine is unique due to the presence of both the benzyl ether and ethylamine groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

67232-11-5

Molekularformel

C12H19NO

Molekulargewicht

193.28 g/mol

IUPAC-Name

N-ethyl-N-(phenylmethoxymethyl)ethanamine

InChI

InChI=1S/C12H19NO/c1-3-13(4-2)11-14-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3

InChI-Schlüssel

WJUUTHFUYZOIDV-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)COCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.